Cas no 1251629-82-9 (N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide
- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- F3406-8931
- AKOS024443725
- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
- 1251629-82-9
- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
-
- インチ: 1S/C17H16N2O3S/c1-3-10-6-4-5-7-11(10)18-16(21)13-14(20)15-12(8-9-23-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21)
- InChIKey: XNPYPQDGNAOJEU-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C(=C(C(NC1C=CC=CC=1CC)=O)C(N2C)=O)O
計算された属性
- せいみつぶんしりょう: 328.08816355g/mol
- どういたいしつりょう: 328.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8931-5μmol |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-1mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-30mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-10μmol |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-25mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-4mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-20μmol |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-10mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-5mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8931-20mg |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251629-82-9 | 20mg |
$99.0 | 2023-09-10 |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamideに関する追加情報
N-(2-Ethylphenyl)-7-Hydroxy-4-Methyl-5-Oxo-4H,5H-Thieno[3,2-B]Pyridine-6-Carboxamide: A Comprehensive Overview
The compound N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, identified by the CAS number 1251629-82-9, represents a significant advancement in the field of heterocyclic chemistry. This molecule is a derivative of the thienopyridine class, which has garnered considerable attention due to its unique structural features and potential biological activities. The compound's structure incorporates a thienopyridine ring system fused with a pyridine moiety, along with substituents that enhance its chemical and pharmacological properties.
Recent studies have highlighted the importance of thienopyridine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the hydroxyl group at position 7 and the methyl group at position 4 in this compound contributes to its stability and bioavailability. Additionally, the carboxamide group at position 6 plays a crucial role in modulating the molecule's interactions with biological targets, making it a promising candidate for therapeutic applications.
The synthesis of N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential clinical trials.
From a pharmacological perspective, this compound has demonstrated remarkable selectivity towards specific enzyme targets. For instance, studies have shown that it inhibits certain kinases involved in inflammatory pathways without affecting other critical cellular processes. This selectivity is attributed to the precise arrangement of functional groups within the molecule's structure.
Moreover, computational modeling has provided insights into the compound's binding affinity and molecular dynamics. Advanced molecular docking studies reveal that the hydroxyl and methyl groups facilitate favorable interactions with key residues in target proteins. These findings underscore the potential of this compound as a lead molecule for drug development.
Recent advancements in analytical techniques have also enabled researchers to study the stereochemistry and conformational flexibility of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structural integrity and purity.
In conclusion, N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide stands as a testament to the progress in heterocyclic chemistry and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial applications.
1251629-82-9 (N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) 関連製品
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